1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Vue d'ensemble

Description

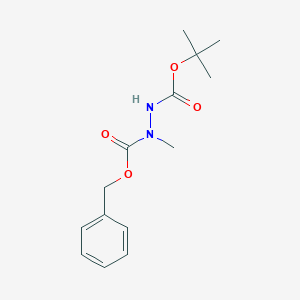

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C14H20N2O4. This compound is characterized by its hydrazine core, which is substituted with benzyl, tert-butyl, and methyl groups, along with two carboxylate groups. It is of interest in various fields of chemical research due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate can be synthesized through a multi-step process involving the following key steps:

Formation of Hydrazine Core: The synthesis begins with the preparation of the hydrazine core. This can be achieved by reacting hydrazine hydrate with appropriate carboxylic acid derivatives under controlled conditions.

Substitution Reactions: The hydrazine core is then subjected to substitution reactions to introduce the benzyl, tert-butyl, and methyl groups. These reactions typically involve the use of alkyl halides or similar reagents in the presence of a base.

Carboxylation: The final step involves the introduction of carboxylate groups. This can be done through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered oxidation states.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or hydrazines.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. The compound's hydrazine moiety is particularly relevant due to its reactivity, which can be exploited in drug design.

Case Study Example :

Research has demonstrated the use of similar hydrazine derivatives in the synthesis of antitumor agents. For instance, derivatives of hydrazine have been shown to exhibit cytotoxic activity against cancer cell lines, suggesting that 1-benzyl variants may also possess similar properties when appropriately modified .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules through hydrazone formation and other coupling reactions. Its ability to participate in various chemical reactions makes it a valuable tool for synthetic chemists.

Synthesis Example :

A study reported the synthesis of di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate from simpler precursors using this compound as an intermediate . This highlights its role in facilitating multi-step synthetic pathways.

Data Tables

The versatility of this compound suggests several future applications:

- Drug Development : Further exploration into its pharmacological properties could lead to new drug candidates.

- Material Science : Investigating its properties could reveal applications in polymer chemistry or materials engineering.

Mécanisme D'action

The mechanism of action of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate: Similar compounds include other hydrazine derivatives with different substituents, such as 1-benzyl 2-tert-butyl 1-ethylhydrazine-1,2-dicarboxylate and 1-benzyl 2-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required.

Activité Biologique

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (CAS No. 127799-53-5) is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 280.32 g/mol. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 280.32 g/mol

- CAS Number : 127799-53-5

- Structure : The compound features a hydrazine moiety which is significant for its biological interactions.

Urease Inhibition

A broader class of hydrazine derivatives has been evaluated for urease inhibition, which is relevant in treating conditions such as peptic ulcers and kidney stones. In vitro studies on related compounds showed significant urease inhibitory activity with IC50 values ranging from 15.0 to 42.9 µM . The structure-activity relationship suggests that the presence of the hydrazine group is essential for this activity.

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. In studies involving various hydrazine derivatives, including related structures, no significant toxicity was observed against mammalian cell lines (e.g., mouse fibroblast 3T3 cells) at tested concentrations . This suggests a favorable safety profile for further investigations.

Case Study 1: Synthesis and Biological Evaluation

A synthesis of similar hydrazine derivatives has been reported, where compounds were evaluated for their biological activities post-synthesis. For instance, derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing selective toxicity towards malignant cells while sparing normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of hydrazine derivatives to target enzymes like urease. These studies provide insight into the mechanism of action and help in optimizing lead compounds for better activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 127799-53-5 |

| Anticancer Activity (IC50) | Not specifically reported |

| Urease Inhibition (IC50 range) | 15.0 - 42.9 µM |

| Cytotoxicity (against 3T3 cells) | No significant toxicity |

Propriétés

IUPAC Name |

benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-12(17)15-16(4)13(18)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLENQJRALFNHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452730 | |

| Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127799-53-5 | |

| Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.